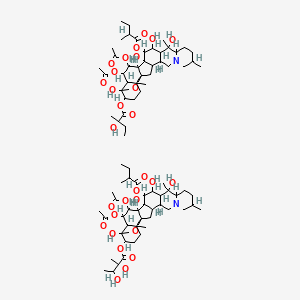

Veralba

Description

Properties

CAS No. |

8053-18-7 |

|---|---|

Molecular Formula |

C82H126N2O29 |

Molecular Weight |

1603.9 g/mol |

IUPAC Name |

[16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2,3-dihydroxy-2-methylbutanoate;[16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate |

InChI |

InChI=1S/C41H63NO15.C41H63NO14/c1-10-19(3)34(47)56-33-28(46)27-23(17-42-16-18(2)11-12-25(42)38(27,9)50)24-15-39-32(40(24,33)51)30(54-22(6)45)29(53-21(5)44)31-36(39,7)14-13-26(41(31,52)57-39)55-35(48)37(8,49)20(4)43;1-10-20(4)34(46)55-33-28(45)27-23(18-42-17-19(3)12-13-25(42)38(27,9)49)24-16-39-32(40(24,33)50)30(53-22(6)44)29(52-21(5)43)31-36(39,7)15-14-26(41(31,51)56-39)54-35(47)37(8,48)11-2/h18-20,23-33,43,46,49-52H,10-17H2,1-9H3;19-20,23-33,45,48-51H,10-18H2,1-9H3 |

InChI Key |

SFCJOAFKJHVNCF-UHFFFAOYSA-N |

SMILES |

CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(CC)O)O)C)OC(=O)C)OC(=O)C)O)O.CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(C(C)O)O)O)C)OC(=O)C)OC(=O)C)O)O |

Canonical SMILES |

CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(CC)O)O)C)OC(=O)C)OC(=O)C)O)O.CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(C(C)O)O)O)C)OC(=O)C)OC(=O)C)O)O |

Other CAS No. |

8053-18-7 |

Synonyms |

Cryptenamine Neoprotoveratrin Protalba Protoveratrine A Protoveratrines Protoverin Tensatrin Veralba Veratetrin |

Origin of Product |

United States |

Foundational & Exploratory

What are the bioactive compounds in Veralba extract?

An In-depth Technical Guide on the Bioactive Compounds in Veratrum album Extract

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratrum album, commonly known as white hellebore, is a poisonous plant belonging to the Melanthiaceae family.[1] For centuries, it has been recognized for its potent biological activity, which is primarily attributed to a complex mixture of steroidal alkaloids.[2] These compounds are of significant interest to the scientific community due to their potent effects on the nervous and cardiovascular systems, making them valuable tools for pharmacological research and potential leads for drug development. This guide provides a comprehensive overview of the bioactive compounds identified in Veratrum album extract, their quantitative analysis, the experimental protocols for their isolation and identification, and their mechanisms of action.

Bioactive Compounds in Veratrum album Extract

The primary bioactive constituents of Veratrum album are a diverse group of C-nor-D-homo-steroidal alkaloids.[3] Over 200 different alkaloids have been identified in the Veratrum genus, with the specific composition and concentration varying based on factors such as plant part, geographical location, and season.[4]

The major classes of alkaloids in Veratrum album include jervane, cevanine, and veratrane-type structures. Protoveratrines A and B are among the most toxic and abundant of these alkaloids.[3][4]

Key Bioactive Alkaloids Identified in Veratrum album :

-

Protoveratrine A

-

Protoveratrine B

-

Jervine

-

Cevadine

-

Veratridine

-

Veratramine

-

Cyclopamine (11-deoxojervine)

-

O-acetyljervine

-

Cryptenamine

-

Cycloposine

-

Germitrine

-

Germidine

-

Muldamine

-

Veriloid

Quantitative Analysis of Bioactive Compounds

The concentration of steroidal alkaloids in Veratrum album can range from micrograms to milligrams per gram of plant material.[4] The rhizomes and roots typically contain the highest concentrations.[5] The following tables summarize quantitative data from various studies.

Table 1: Concentration of Alkaloids in Veratrum album Plant Material

| Plant Part | Alkaloid | Concentration Range | Analytical Method |

| Uncooked Plant | Protoveratrine A | 146 µg/g | HPLC-MS/MS |

| Uncooked Plant | Protoveratrine B | 1302 µg/g | HPLC-MS/MS |

| Cooked Plant | Protoveratrine B | 400-600 µg/g | HPLC-MS/MS |

| Fruit | Protoveratrine A | Significantly high | HPLC-MS/MS |

| Roots and Rhizomes | Protoveratrine A | Significantly high | HPLC-MS/MS |

| Roots | Total Alkaloids | ~2% (dry weight) | Gravimetric |

| Leaves | Total Alkaloids | ~0.5% (dry weight) | Gravimetric |

Table 2: Concentration of Alkaloids in Biological Samples and Beverages After Ingestion

| Sample Type | Alkaloid | Concentration | Analytical Method |

| Beverage | Protoveratrine A | 20.4 mg/L | LC-MS/MS |

| Beverage | Protoveratrine B | 13.7 mg/L | LC-MS/MS |

| Human Serum | Protoveratrine A | 1162 ng/L | LC-MS/MS |

| Human Serum | Protoveratrine B | 402 ng/L | LC-MS/MS |

| Human Plasma | Jervine | 0.10-5.01 ng/mL | LC-MS-MS |

| Human Plasma | Protoveratrine A | 0-0.67 ng/mL | LC-MS-MS |

Experimental Protocols

The isolation and quantification of alkaloids from Veratrum album require multi-step procedures involving extraction, purification, and analysis.

Extraction and Purification of Alkaloids

A common method for isolating steroidal alkaloids from plant material is liquid-liquid extraction.[4]

Protocol:

-

Sample Preparation: The plant material (e.g., dried and powdered rhizomes) is ground to a fine powder.

-

Basification: The powdered material is treated with an alkaline solution, such as ammonium hydroxide, to convert the alkaloid salts into their free base form.[5]

-

Solvent Extraction: The basified material is then extracted with an organic solvent like chloroform or a benzene/ether mixture. This step is typically performed using a Soxhlet apparatus or by maceration.[5]

-

Acidic Wash: The organic extract is washed with a dilute acid (e.g., sulfuric acid) to transfer the alkaloids into the aqueous phase as salts.

-

Purification: The acidic aqueous layer is washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and weakly basic impurities.[5]

-

Precipitation: The pH of the aqueous solution is adjusted back to alkaline to precipitate the free alkaloids.[5]

-

Final Extraction: The precipitated alkaloids are then re-dissolved in an organic solvent such as chloroform.

-

Concentration: The solvent is evaporated under reduced pressure to yield a crude alkaloid extract.[5]

-

Chromatographic Purification: Further purification can be achieved using column chromatography on silica gel or Sephadex.[8]

Analytical Methodology: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective quantification of Veratrum alkaloids.[6]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a C18 reversed-phase column (e.g., Poroshell 120 EC-C18) is commonly used.[7]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with additives like formic acid or ammonium formate, is employed for separation.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is effective for these compounds.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each target alkaloid.[3]

Table 3: Example MRM Transitions for Veratrum Alkaloids

| Compound | Precursor Ion (m/z) | Product Ions (m/z) |

| Protoveratrine A | 794.3 | 776.3 / 676.3 / 658.3 |

| Protoveratrine B | 810.4 | 792.2 / 676.3 / 658.3 |

| Veratridine | 674.3 | 492.4 / 456.3 / 165.1 |

| Cevadine | 591.7 | 574.3 / 456.3 / 162.3 |

| Jervine | 426.0 | 405.2 / 114.1 / 84.0 |

Data sourced from a 2008 study on the analytics of alkaloids from Veratrum album.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for Alkaloid Extraction and Analysis.

Signaling Pathway: Mechanism of Action

Veratrum alkaloids exert their primary effect by modulating voltage-gated sodium channels (VGSCs) in excitable cells, such as neurons and cardiomyocytes.[3] They bind to site 2 on the channel, causing a persistent activation and inhibiting inactivation. This leads to an influx of sodium ions, continuous cell depolarization, and repetitive firing of nerves.

This neuronal stimulation, particularly of vagal afferent C-fibers in the heart and lungs, triggers a powerful cardiopulmonary response known as the Bezold-Jarisch reflex.[9][10]

Caption: Mechanism of Action and the Bezold-Jarisch Reflex.

Conclusion

The extract of Veratrum album is a rich source of structurally diverse and biologically potent steroidal alkaloids. These compounds, particularly protoveratrines and related esters, are powerful modulators of voltage-gated sodium channels, making them both highly toxic and valuable as pharmacological probes. The methodologies outlined for their extraction and analysis, especially HPLC-MS/MS, are crucial for accurate quantification and further research. Understanding the mechanism of action, which culminates in the Bezold-Jarisch reflex, is essential for both toxicological assessment and the exploration of potential therapeutic applications in areas such as cardiology and neuroscience. This guide provides a foundational technical overview for professionals engaged in the study and development of natural products.

References

- 1. Vagal sensory neurons mediate the Bezold-Jarisch reflex and induce syncope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gtfch.org [gtfch.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. farmacognozie.usmf.md [farmacognozie.usmf.md]

- 7. Veratrum Alkaloid Determination in Four Cases of Veratrum Aqua Poisonings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bezold–Jarisch reflex - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

In-depth Analysis of "Veralba": A Case of Mistaken Identity in Ethnobotany

A comprehensive investigation into the ethnobotanical and scientific literature reveals that "Veralba" is not a recognized botanical name, either scientifically or colloquially. It is likely a conflation of terms, a proprietary name, or a typographical error. This guide will explore the potential origins of this term and provide a detailed analysis of the distinct plants that may have been intended, focusing on Verbena officinalis and various species with the epithet "alba."

Initial searches for "this compound" in scholarly databases for ethnobotany, phytochemistry, and pharmacology yield no results for a plant with this name. The name itself appears to be a composite, possibly of "Vera," often associated with Aloe vera, and "alba," the Latin word for white, a common specific epithet in plant taxonomy. Another possibility is a misspelling of Verbena. Given the lack of direct information, this technical guide will proceed by dissecting the components of the term "this compound" to provide relevant ethnobotanical information on the likely intended subjects.

Part 1: Verbena officinalis (Vervain) - A Potential Candidate

Verbena officinalis, commonly known as vervain or common verbena, is a likely candidate for the intended plant of inquiry due to the phonetic similarity.[1] It is a perennial herb with a long history of use in traditional medicine across Europe and Asia.[2]

Traditional Medicinal Uses

Vervain has been traditionally used to treat a wide range of ailments.[3][4] In traditional Chinese medicine, it has been used for conditions such as malaria.[4][5] European folk medicine has employed it for nervous exhaustion, depression, jaundice, and as a diuretic.[4] It has also been used externally for wounds, sores, and gum disease.[4] In Austrian traditional medicine, it has been used as a tea or liqueur for infections and fever.[1]

Phytochemistry

The medicinal properties of Verbena officinalis are attributed to its rich and diverse phytochemical composition. The primary classes of compounds include:

-

Iridoids: These are a major group of bioactive compounds in vervain.

-

Phenylpropanoid glycosides: Verbascoside is a notable example with antioxidant and anti-inflammatory properties.

-

Flavonoids: These compounds contribute to the antioxidant capacity of the plant.

-

Terpenoids: Present in the essential oil, they contribute to the plant's aromatic and some of its therapeutic properties.

-

Phenolic acids: These also contribute to the antioxidant effects.[6]

A summary of the major phytochemicals is presented in Table 1.

Table 1: Major Phytochemical Constituents of Verbena officinalis

| Compound Class | Specific Examples | Reported Bioactivities |

| Iridoids | Hastatoside, Verbenalin | Anti-inflammatory, Neuroprotective |

| Phenylpropanoid Glycosides | Verbascoside, Eukovoside | Antioxidant, Anti-inflammatory, Antimicrobial |

| Flavonoids | Luteolin, Apigenin | Antioxidant, Anti-inflammatory |

| Terpenoids | Citral, Limonene | Antimicrobial, Sedative |

| Phenolic Acids | Caffeic acid, Ferulic acid | Antioxidant |

Experimental Protocols

Protocol 1: Extraction of Iridoids and Phenylpropanoid Glycosides

A common method for the extraction of these compounds involves maceration or percolation with a polar solvent.

-

Preparation of Plant Material: Dried and powdered aerial parts of Verbena officinalis are used.

-

Extraction: The plant material is extracted with methanol or a methanol-water mixture (e.g., 80% methanol) at room temperature for 24-48 hours with occasional agitation.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification: The crude extract can be further purified using column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or water-methanol).

Signaling Pathways and Workflows

The anti-inflammatory effects of Verbena officinalis extracts are often attributed to the inhibition of pro-inflammatory signaling pathways. For instance, verbascoside has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

References

- 1. Verbena officinalis - Wikipedia [en.wikipedia.org]

- 2. Vervain Plant Benefits (Verbena): Uses, Effects & Nutritional Value [naturalfrenchsoap.com]

- 3. wildenherbals.com [wildenherbals.com]

- 4. VERVAIN (Verbena officinalis) [herbgarden.co.za]

- 5. thehistoricalherbologist.com [thehistoricalherbologist.com]

- 6. Verbena officinalis (Common Vervain) - A Review on the Investigations of This Medicinally Important Plant Species - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Composition Analysis of Morus alba and Basella alba

A Note on "Veralba": Initial searches for "this compound" did not yield a recognized plant species. It is presumed that this may be a typographical error. This guide therefore focuses on two well-researched species containing "alba" in their names: Morus alba (White Mulberry) and Basella alba (Malabar Spinach), both of which are rich in diverse phytochemicals.

This technical guide provides a comprehensive overview of the chemical composition of Morus alba and Basella alba, detailing the experimental protocols for their analysis and visualizing key workflows and pathways for researchers, scientists, and drug development professionals.

Part 1: Chemical Composition and Analysis of Morus alba (White Mulberry)

Morus alba is a plant rich in bioactive compounds, including flavonoids, alkaloids, and phenolic acids, which contribute to its various pharmacological effects.[1][2] Different parts of the plant, such as the leaves, fruits, and roots, possess distinct chemical profiles.[3]

Data Presentation: Chemical Constituents of Morus alba

The following tables summarize the quantitative data for key phytochemicals found in various parts of Morus alba.

Table 1: Phenolic Compounds in Morus alba Fruit

| Compound | Concentration | Reference |

| Total Phenols | 23.0 mg/g GAE | [4] |

| Total Flavonoids | 3.9 mg/g Rutin Equivalent | [4] |

| Total Anthocyanins | 0.87 mg/g Cyanidin-3-glucoside Equivalent | [4] |

| Rutin | 293.5 µg/g | [5] |

| Chlorogenic Acid | 226.9 µg/g | [5] |

| Caffeic Acid | 17.2 µg/g | [5] |

| Quercetin | 15.2 µg/g | [5] |

| Gallic Acid | 8.9 µg/g | [5] |

| Kaempferol | 5.8 µg/g | [5] |

| Apigenin | 3.5 µg/g | [5] |

| GAE: Gallic Acid Equivalent |

Table 2: Major Phytochemicals in Morus alba Leaves

| Compound/Class | Concentration | Reference |

| Total Phenols | 0.95 - 2.39 mg Quercetin/g | [4] |

| Total Flavonoids | 2.64 - 7.33 mg Gallic Acid/g | [4] |

| 1-Deoxynojirimycin (DNJ) | 0.103–0.12% | [4] |

| Alkaloids | 40% | [6] |

| Glycosides | 20.05% | [6] |

| Flavonoids | 14% | [6] |

| Tannins | 11.9% | [6] |

| Saponins | 11.5% | [6] |

Table 3: Polyphenolic Compounds in Defatted Morus alba Seeds

| Compound | Concentration (mg/100g) | Reference |

| Rutin | 31.1–60.0 | [5] |

| 4-Prenylmoracin | 10.5–43.3 | [5] |

| Quercitrin | 7.2–34.2 | [5] |

| (+)-Dihydroquercetin | 13.2–33.1 | [5] |

| Quercetin | 15.8–19.5 | [5] |

| Isoquercitrin | 5.8–15.4 | [5] |

| Chlorogenic Acid | 0.0–15.3 | [5] |

| Moracin | 4.7–7.2 | [5] |

| Procatechuic Acid | 0.0–11.6 | [5] |

Experimental Protocols for Morus alba Analysis

1. Sample Preparation and Extraction:

-

Drying: Freshly collected leaves are rinsed with distilled water and dried in a forced-air oven at 40°C for 72 hours to preserve thermosensitive compounds.[7]

-

Powdering: The dried plant material is milled into a fine powder.[7]

-

Extraction:

-

Maceration: The powdered material is macerated in a hydroalcoholic solution (e.g., 7:3 v/v ethanol:water).[7]

-

Soxhlet Extraction: This method can also be employed for exhaustive extraction.

-

Aqueous Extraction: 10g of powdered fruit is soaked in 100ml of sterile distilled water.[8] The mixture is then centrifuged, and the supernatant is collected for analysis.[8]

-

2. Phytochemical Screening: Qualitative screening for secondary metabolites is performed using standard colorimetric and precipitation reactions.[7]

-

Alkaloids: Dragendorff's, Mayer's, and Wagner's reagents are used, with the formation of a precipitate indicating a positive result.[7]

-

Flavonoids: The Shinoda test is commonly used, where the appearance of a pink to red color indicates the presence of flavonoids.[7]

-

Phenolic Compounds: A few drops of ferric chloride solution are added to the extract; a bluish-black color indicates the presence of phenols.[7]

-

Tannins: Gelatine/NaCl precipitation is used to detect tannins.[7]

-

Terpenoids and Steroids: The Liebermann–Burchard test is employed, where a change in color indicates their presence.[7]

-

Saponins: The froth test, where persistent foam upon shaking indicates the presence of saponins.[9]

3. Quantitative Analysis:

-

Total Phenolic Content (TPC): The Folin-Ciocalteu method is a standard assay, with results typically expressed as gallic acid equivalents (GAE).[4][10]

-

Total Flavonoid Content (TFC): The aluminum chloride colorimetric method is widely used, with results expressed as rutin or quercetin equivalents.[4][10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for the separation, identification, and quantification of specific phenolic compounds like chlorogenic acid and flavonoids.[4]

-

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC fingerprinting can confirm the presence of phenolic and flavonoid compounds in the extract.[10]

Visualization: Signaling Pathway and Experimental Workflow

Below are Graphviz diagrams illustrating a key signaling pathway affected by Morus alba compounds and a general workflow for its chemical analysis.

Caption: Anti-inflammatory signaling pathway modulated by Morus alba compounds.

Caption: General experimental workflow for phytochemical analysis of Morus alba.

Part 2: Chemical Composition and Analysis of Basella alba (Malabar Spinach)

Basella alba is a leafy green vegetable known for its rich content of phytochemicals such as flavonoids, alkaloids, terpenoids, and saponins.[11][12] It is also a good source of essential nutrients.[13]

Data Presentation: Chemical and Nutritional Composition of Basella alba

The following tables summarize the quantitative data for the chemical and nutritional constituents of Basella alba leaves.

Table 4: Proximate Nutritional Analysis of Dried Basella alba Leaves

| Constituent | Percentage (%) | Reference |

| Ash (Minerals) | 15.49 ± 0.36 | [14] |

| Crude Fat | 1.58 ± 0.08 | [14] |

| Crude Fiber | 7.23 ± 0.17 | [14] |

| Crude Protein | 17.55 ± 0.08 | [14] |

| Total Carbohydrates | 50.62 ± 0.30 | [14] |

Table 5: Phytochemical Content in Basella alba Leaf Extracts

| Compound/Class | Concentration | Reference |

| Total Phenolic Content (Methanolic Extract) | 533.28 ± 0.16 mg GAE/g | [11] |

| Total Flavonoid Content (Methanolic Extract) | 446.02 ± 0.1 mg QE/g | [11] |

| Kaempferol | 1.4 mg/100g | [11][13] |

| Phenolics (Methanol Extract) | 5.07 mg/g GAE | [12] |

| Flavonoids (Methanol Extract) | 9.87 mg/g CAE | [12] |

| GAE: Gallic Acid Equivalent, QE: Quercetin Equivalent, CAE: Catechin Equivalent |

Experimental Protocols for Basella alba Analysis

1. Sample Preparation and Extraction:

-

Collection and Drying: Leaves are collected, cleaned, and dried in the shade before being powdered.[15]

-

Extraction:

-

Soxhlet Extraction: Methanolic extraction is performed using a Soxhlet apparatus at approximately 65°C for about 10 cycles.[15]

-

Maceration: Powdered plant material is soaked in a solvent (e.g., hydroalcoholic mixture) in a closed conical flask for 72 hours.[16]

-

Aqueous and Hydroalcoholic Extraction: Sequential extractions can be performed with solvents of varying polarities.[15]

-

2. Phytochemical Screening: Standard qualitative tests are conducted on the extracts to identify the presence of various phytochemical classes, including alkaloids, flavonoids, phenols, steroids, glycosides, terpenoids, and saponins.[15]

3. Chromatographic and Spectrometric Analysis:

-

Thin-Layer Chromatography (TLC): TLC is used for the preliminary separation and identification of compounds. A common mobile phase is Petroleum ether: Diethyl ether: Glacial acetic acid (8:2:0.1 v/v/v).[9]

-

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is employed for fingerprinting analysis to identify specific compounds like lutein, rutin, and quercetin by comparing their Rf values with standards.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis is used to identify and characterize the volatile and semi-volatile compounds present in the extracts, such as fatty acids and their esters.[17]

-

Reverse Phase-High Performance Liquid Chromatography (RP-HPLC): This technique is utilized to identify and isolate specific compounds like lupeol and β-sitosterol.[18]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Used for the structural characterization and confirmation of the molecular structure and fragmentation patterns of isolated compounds.[18]

4. Antioxidant Activity Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the free radical scavenging ability of the extract.[12][15]

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the antioxidant capacity of the extract by its ability to reduce ferric ions.[12]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Another common method to evaluate the total antioxidant capacity of a sample.[19]

References

- 1. mdpi.com [mdpi.com]

- 2. Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigm… [ouci.dntb.gov.ua]

- 3. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morus alba L. Plant: Bioactive Compounds and Potential as a Functional Food Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Phytochemical Screening of White Mulberry (Morus Alba) Leaves." by Abu Ul Hassan Faiz and Lariab Zahara Faiz [corescholar.libraries.wright.edu]

- 7. Protective Role of Morus alba Extract Against Vibrio cholerae: Impacts on Growth, Biochemical and Enzymatic Responses, Haematoimmunology, and Tissue Histopathology in Dormitator latifrons [mdpi.com]

- 8. ijmdrr.com [ijmdrr.com]

- 9. ijfmr.com [ijfmr.com]

- 10. ijisrt.com [ijisrt.com]

- 11. gsconlinepress.com [gsconlinepress.com]

- 12. Phytochemical, Antioxidant and Antimicrobial Activities in the Leaf, Stem and Fruit Fractions of Basella Alba and Basella Rubra, Plant, Science Publishing Group [sciencepublishinggroup.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. iajps.com [iajps.com]

- 17. researchgate.net [researchgate.net]

- 18. Phytochemical analysis and in vitro antileishmanial activity of Basella alba extract cultivated in Iraq | Plant Science Today [horizonepublishing.com]

- 19. Basella alba L. (Malabar Spinach) as an Abundant Source of Betacyanins: Identification, Stability, and Bioactivity Studies on Natural and Processed Fruit Pigments - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant and Antimicrobial Properties of Veratrum album

This technical guide provides an in-depth overview of the antioxidant and antimicrobial properties of Veratrum album, a plant species known for its rich phytochemical profile. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

Phytochemical Composition

Veratrum album contains a variety of bioactive compounds, including alkaloids, flavonoids, and stilbenoids.[1] The essential oil extracted from the aerial parts of the plant is rich in several components, with hexacosane, myristic acid, heptane, anethole, and 1,8-cineole being the major constituents.[1][2][3] These compounds are believed to contribute to the plant's observed biological activities.

Antimicrobial Properties

Methanol extracts from the stem and leaf parts of Veratrum album have demonstrated notable antimicrobial activity against a range of pathogenic microorganisms.[1][2][3] The efficacy of these extracts is typically evaluated by measuring the zone of inhibition in antimicrobial susceptibility tests.

| Plant Part | Microorganism | Zone of Inhibition (mm) |

| Stem Extract | Pathogenic Microorganisms | 14±0.1 - 34±0.3 |

| Leaf Extract | Pathogenic Microorganisms | 14±0.1 - 34±0.3 |

| Leaf Extract | E. coli | Higher than stem extract |

| Leaf Extract | S. aureus | Higher than stem extract |

| Stem & Leaf Extracts | K. pneumoniae | More effective than control |

| Stem & Leaf Extracts | C. glabrata | More effective than control |

Table 1: Summary of the antimicrobial activity of Veratrum album methanol extracts, as indicated by the zone of inhibition.[1][2]

The antimicrobial activity of Veratrum album extracts is commonly determined using the disk diffusion method.[1][2][3]

-

Preparation of Microbial Cultures: Standardized suspensions of the test microorganisms are prepared.

-

Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

-

Application of Extracts: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the plant extract and placed on the surface of the inoculated agar.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The diameter of the clear zone of inhibition around each disc is measured in millimeters. This zone represents the area where microbial growth has been inhibited by the plant extract.

References

In-Vitro Biological Activities of Selected Plant Extracts: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive analysis of preliminary in-vitro studies on extracts from various plants, including species from the Basella, Lippia, Eclipta, and Verbena genera. The following sections detail the experimental protocols used to evaluate the antioxidant, anti-inflammatory, and anticancer properties of these extracts. Quantitative data from multiple studies have been aggregated and are presented in structured tables for comparative analysis. Furthermore, this guide includes visualizations of key experimental workflows and a relevant biological signaling pathway to facilitate a deeper understanding of the methodologies and potential mechanisms of action.

I. Experimental Protocols

A. Antioxidant Activity Assays

This assay is a common method to assess the free radical scavenging ability of plant extracts.[1]

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[2][3]

-

Procedure:

-

A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[4]

-

Various concentrations of the plant extracts are prepared.

-

A fixed volume of the DPPH solution is added to different concentrations of the plant extract.[2]

-

The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[1][4]

-

The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 517 nm.[1][3]

-

A control is prepared containing the solvent and DPPH solution without the plant extract.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[4]

-

The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined graphically.

-

This assay measures the ability of an extract to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Principle: The reducing capacity of a compound may serve as a significant indicator of its potential antioxidant activity. The conversion of the Fe³⁺/ferricyanide complex to the ferrous form results in the formation of a Perl's Prussian blue color that can be measured spectrophotometrically.

-

Procedure:

-

Different concentrations of the plant extracts are mixed with a phosphate buffer (0.2 M, pH 6.6) and a potassium ferricyanide solution (1%).[5]

-

The mixture is incubated at 50°C for 20 minutes.[5]

-

Trichloroacetic acid (10%) is added to the mixture, which is then centrifuged.[5]

-

The supernatant is collected and mixed with distilled water and a freshly prepared ferric chloride solution (0.1%).[6]

-

The absorbance is measured at 700 nm.[6] A higher absorbance indicates a greater reducing power.

-

B. Anti-inflammatory Activity Assays

This method assesses the ability of a substance to stabilize the membrane of red blood cells when exposed to hypotonic or heat-induced stress, which is analogous to the stabilization of lysosomal membranes.

-

Principle: The stabilization of the HRBC membrane is considered an indicator of anti-inflammatory activity. During inflammation, lysosomal enzymes are released, causing tissue damage. Substances that can stabilize the lysosomal membrane can inhibit this process.

-

Procedure:

-

Fresh whole human blood is collected and mixed with an equal volume of Alsever's solution. The mixture is centrifuged, and the packed cells are washed with isosaline. A 10% v/v suspension of HRBC is prepared with isosaline.[7][8]

-

The reaction mixture consists of the HRBC suspension, a phosphate buffer, a hypotonic solution (for hypotonicity-induced hemolysis), and various concentrations of the plant extract.[8]

-

For heat-induced hemolysis, the reaction mixture is incubated at a specific temperature (e.g., 56°C) for 30 minutes.[9]

-

The tubes are centrifuged, and the absorbance of the hemoglobin in the supernatant is measured spectrophotometrically (around 560 nm).[7][8]

-

The percentage of membrane stabilization is calculated.

-

This assay evaluates the ability of plant extracts to inhibit the denaturation of proteins, a key process in inflammation.

-

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of an extract to prevent the denaturation of proteins like egg albumin or bovine serum albumin is a measure of its anti-inflammatory potential.[10]

-

Procedure:

-

A reaction mixture is prepared containing egg albumin (or bovine serum albumin), phosphate-buffered saline (pH 6.4), and varying concentrations of the plant extract.[11]

-

The mixture is incubated at 37°C for 20 minutes and then heated at a higher temperature (e.g., 57°C or 70°C) for a short period to induce protein denaturation.[10][12]

-

After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.[10]

-

The percentage inhibition of protein denaturation is calculated.[10]

-

C. Anticancer Activity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[13]

-

Procedure:

-

Cancer cell lines are cultured in 96-well plates.

-

The cells are treated with various concentrations of the plant extracts and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

After incubation, the MTT solution is added to each well, and the plate is incubated for a few hours (e.g., 4 hours).

-

The medium containing MTT is removed, and a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.[13]

-

The absorbance is measured using a microplate reader at a wavelength between 500 and 600 nm.

-

The percentage of cell viability is calculated, and the IC50 value (concentration of the extract that inhibits 50% of cell growth) is determined.

-

II. Data Presentation

Table 1: In-Vitro Antioxidant Activity of Selected Plant Extracts

| Plant Species | Extract Type | Assay | IC50 Value (µg/mL) | Reference |

| Basella alba | Ethanolic | DPPH | 83.0 | [10] |

| Basella alba | Methanolic | DPPH | 51.28 ± 0.581 | |

| Basella alba | Aqueous | DPPH | 0.913 mg/mL | [14] |

| Lippia alba | Methanolic | DPPH | 34.4 | [15] |

| Verbena officinalis | Methanolic | DPPH | 60.65 | [16] |

| Verbena officinalis | Ethanolic | DPPH | 94.12 | [17] |

| Basella alba | Ethanolic | ABTS | 87.5 | [10] |

| Basella alba | Methanolic | ABTS | 39.325 ± 0.841 | |

| Basella alba | Ethanolic | Hydroxyl Radical | 70.0 | [10] |

Table 2: In-Vitro Anti-inflammatory Activity of Selected Plant Extracts

| Plant Species | Extract Type | Assay | % Inhibition (at a specific concentration) | IC50 Value (µg/mL) | Reference |

| Basella alba | Aqueous | HRBC Membrane Stabilization | 71.89% at 400 µg/mL | - | [4] |

| Basella alba | Methanolic | COX-2 Inhibition | - | 26.842 ± 0.29 |

Table 3: In-Vitro Anticancer Activity of Selected Plant Extracts

| Plant Species | Extract Type | Cell Line | IC50 Value (µg/mL) | Reference |

| Eclipta alba | - | PDLCs | ~120 (after 48 hours) | [18] |

| Verbena officinalis | Aqueous | PANC-1 | 37.40 (at 48 hours) | [16] |

| Verbena officinalis | Ethanolic | MCF-7 | 47.78 | [17] |

| Verbena officinalis | Hexane, Chloroform, Ethyl Acetate Fractions | LOX IMVI | As low as 2.85 | [12] |

| Verbena officinalis | Chloroform Fraction (VO79) | B16 (murine melanoma) | 7.0 | [12] |

III. Visualizations

Caption: Workflow for In-Vitro Antioxidant Assays.

Caption: Workflow for In-Vitro Anti-inflammatory Assays.

Caption: Workflow for In-Vitro Anticancer (MTT) Assay.

Caption: Canonical NF-κB Signaling Pathway in Inflammation.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. phytojournal.com [phytojournal.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. phytopharmajournal.com [phytopharmajournal.com]

- 10. innpharmacotherapy.com [innpharmacotherapy.com]

- 11. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. plantarchives.org [plantarchives.org]

- 13. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. ultimatetreat.com.au [ultimatetreat.com.au]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

- 17. medwinpublishers.com [medwinpublishers.com]

- 18. Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Novel Iridoids in Verbena officinalis: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the identification of novel iridoid compounds from Verbena officinalis, a plant with a long history in traditional medicine. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a summary of potential biological activities to facilitate further research and development in this area.

Recent studies have successfully isolated and characterized several new iridoids from Verbena officinalis, including verbeofflin I, 7-hydroxydehydrohastatoside, verbenoside A, verbenoside B, and the iridoid-phenylethanoid glycoside heterodimers, verbenalinoside A and B. These discoveries open new avenues for investigating the therapeutic potential of this plant.

Isolation and Purification of Novel Iridoids

The successful identification of novel iridoids from Verbena officinalis hinges on a systematic and multi-step isolation and purification process. The general workflow involves extraction, fractionation, and a series of chromatographic separations.

General Experimental Workflow

The following diagram illustrates a common workflow for the isolation of novel iridoids from the aerial parts of Verbena officinalis.

Detailed Experimental Protocols

1.2.1. Extraction and Fractionation of Verbeofflin I and 7-hydroxydehydrohastatoside [1]

The aerial parts of V. officialis (7.5 kg) were percolated with 90% (v/v) aqueous methanol (200 L) for 15 days at room temperature. The extract was then concentrated under reduced pressure to yield a residue (995 g). This residue was subjected to liquid-liquid partitioning with petroleum ether, ethyl acetate, and methanol.

1.2.2. Isolation of Verbenalinoside A and B

The dried aerial parts of V. officinalis (10.0 kg) were powdered and refluxed with 80% ethanol (40 L x 3) at 60°C.[2] The resulting extract was concentrated and partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).[2]

1.2.3. Chromatographic Separation

-

Verbeofflin I and 7-hydroxydehydrohastatoside: The ethyl acetate fraction was subjected to silica gel column chromatography with a gradient of CH2Cl2/MeOH.[1] Further purification was achieved using Sephadex LH-20 column chromatography and reversed-phase HPLC (C18).[1]

-

Verbenalinoside A and B: The EtOAc and n-BuOH fractions were separated by silica gel column chromatography, Medium-Pressure Liquid Chromatography (MPLC), and preparative/semi-preparative HPLC.[2]

-

MPLC System: Buchi C-620 system with a Siliabond C18 column (ODS gel, 5 μm, 36 mm × 460 mm). The flow rate was maintained at 20 mL/min with UV detection at 210 nm.[2]

-

Preparative HPLC System: WUFENG LC-100 HPLC system with a YMC-Actus Triart C18 column (5 μm, 30 mm × 250 mm).[2]

-

Semi-preparative HPLC System: Agilent 1200 HPLC system with an XBridge BEH C18 column (5 μm, 10 mm × 250 mm, Waters) or an XTerra MS C18 column (5 μm, 10 mm × 250 mm, Waters). The separation was performed at a flow rate of 3 mL/min with UV detection at 210 and 254 nm.[2]

-

Quantitative Data and Structural Elucidation

The structures of the novel iridoids were elucidated primarily through spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Yields of Isolated Iridoids

| Compound | Starting Material (kg) | Yield (mg) | Reference |

| Verbeofflin I | 7.5 | 51.2 | [Shu et al., 2014] |

| 7-hydroxydehydrohastatoside | 7.5 | - | [Shu et al., 2014] |

| Verbenalinoside A | 10.0 | - | [Liu et al., 2025] |

| Verbenalinoside B | 10.0 | - | [Liu et al., 2025] |

| Verbenalin (known) | 10.0 | 5200 | [Liu et al., 2025] |

| Verbascoside (known) | 10.0 | 71.0 | [Liu et al., 2025] |

Note: Yields for some compounds were not explicitly provided in the referenced literature.

Spectroscopic Data for Structural Elucidation

The following tables summarize the key spectroscopic data used to identify the novel iridoids.

Table 2.1: NMR Spectroscopic Data for Verbeofflin I (in MeOH-d4)

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1 | - | - |

| 3 | 154.7 | 8.68 (d, 0.5) |

| 4 | - | - |

| 5 | 135.8 | 8.00 (d, 0.5) |

| 6 | 175.2 | - |

| 7 | - | 2.71 (dd, 6.5, 15.5), 2.48 (dd, 8.0, 15.5) |

| 8 | - | 1.25 (m) |

| 9 | - | - |

| 10 | - | 1.25 (d, 7.0) |

| OCH₃ | - | 3.83 (s) |

Data extracted from Shu et al., 2014.

Table 2.2: NMR Spectroscopic Data for 7-hydroxydehydrohastatoside (in MeOH-d4)

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 7 | 149.3 | - |

| 8 | 137.2 | - |

| 9 | - | 3.20 (t, 1.5) |

| 10 | - | 1.91 (d, 1.5) |

| Anomeric | - | 4.45 (d, 8.0) |

Data extracted from Shu et al., 2014.

Table 2.3: Mass Spectrometry Data for Novel Iridoids

| Compound | Ionization Mode | Observed m/z | Molecular Formula | Reference |

| Verbeofflin I | ESI+ | 263.0525 [M+Na]⁺ | C₁₁H₁₂O₆Na | [Shu et al., 2014] |

| 7-hydroxydehydrohastatoside | ESI+ | 441.1001 [M+Na]⁺ | C₁₇H₂₂O₁₂ | [Shu et al., 2014] |

| Verbenalinoside A | HRESIMS | 1028.3611 [M+NH₄]⁺ | C₄₆H₅₈O₂₅ | [Liu et al., 2025] |

| Verbenalinoside B | HRESIMS | - | - | [Liu et al., 2025] |

Note: Detailed MS data for Verbenalinoside B and Verbenoside A/B were not available in the reviewed literature.

Potential Biological Activities and Signaling Pathways

While research into the specific biological activities of these newly identified iridoids is ongoing, the broader class of iridoids from Verbena and other medicinal plants is known to possess significant anti-inflammatory and hepatoprotective properties.[3][4]

Hepatoprotective Effects

Verbenalinoside A and B, along with the known compounds verbenalin and verbascoside, have demonstrated hepatoprotective effects against ethanol-induced hepatotoxicity in LO2 and HepG2 cells.[5] The underlying mechanisms for iridoid hepatoprotection are believed to involve the facilitation of drug metabolism, amelioration of mitochondrial dysfunction, and reduction of oxidative stress.[5][6]

Anti-inflammatory Mechanisms

Iridoids are recognized as potent modulators of key signaling pathways involved in inflammation.[3] These pathways include:

-

NF-κB (Nuclear Factor kappa B) Pathway: Many iridoids inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3]

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Iridoids can modulate the MAPK signaling cascade, which is involved in cellular responses to a variety of stimuli and plays a crucial role in inflammation.

-

JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: This pathway is critical for cytokine signaling, and its modulation by iridoids can lead to anti-inflammatory effects.[3]

-

Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Some iridoids enhance antioxidant defenses through the activation of the Nrf2 signaling pathway.[4]

The following diagram provides a generalized overview of the key anti-inflammatory signaling pathways potentially modulated by iridoids.

It is important to note that the specific interactions of verbeofflin I, 7-hydroxydehydrohastatoside, verbenoside A and B, and verbenalinoside A and B with these pathways have not yet been fully elucidated and require further investigation.

Conclusion and Future Directions

The identification of these six novel iridoids in Verbena officinalis underscores the plant's potential as a source of new therapeutic agents. This technical guide provides a foundation for researchers to build upon, offering detailed methodologies and a summary of the current state of knowledge.

Future research should focus on:

-

Optimizing the isolation protocols to improve the yields of these novel compounds.

-

Conducting comprehensive biological activity screening to determine their full therapeutic potential.

-

Elucidating the specific molecular mechanisms and signaling pathways through which these novel iridoids exert their effects.

-

Performing preclinical and clinical studies to evaluate their safety and efficacy.

By pursuing these research avenues, the scientific community can unlock the full potential of these novel iridoids for the development of new drugs for a range of diseases.

References

- 1. Two New Iridoids from Verbena officinalis L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hepatoprotective activity of iridoids, seco-iridoids and analog glycosides from Gentianaceae on HepG2 cells via CYP3A4 induction and mitochondrial pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Analysis of "Veralba" Compounds for Neuroprotection: A Technical Overview

Disclaimer: Initial searches for "Veralba compounds" did not yield specific public-domain scientific literature under this name. The term may be a proprietary or internal designation. The following guide has been constructed based on compounds from Veratrum album and Morus alba, which share phonetic similarities and are known to contain bioactive compounds with neuroprotective properties. This document serves as a representative technical guide, illustrating the expected data, protocols, and mechanistic insights that would be relevant for a novel compound class like "this compound."

Executive Summary

This document provides a detailed technical overview of the neuroprotective potential of bioactive compounds derived from plant sources phonetically similar to "this compound," specifically focusing on alkaloids from Veratrum album and flavonoids from Morus alba (White Mulberry). Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, oxidative stress, and neuroinflammation.[1][2] Natural compounds offer a promising avenue for therapeutic development due to their multi-target activity and potential to modulate complex disease pathways.[1][3] This guide synthesizes available data on the mechanisms of action, summarizes quantitative efficacy in tabular form, details key experimental protocols, and provides visual diagrams of relevant signaling pathways and workflows.

Core Neuroprotective Mechanisms

Compounds from Morus alba and related plant-derived molecules exert neuroprotective effects through several key mechanisms:

-

Anti-inflammatory Action: A primary mechanism is the suppression of neuroinflammation. Bioactive compounds can inhibit the activation of microglia and astrocytes, thereby reducing the production of pro-inflammatory cytokines like IL-1β and IL-6.[4] This is often achieved by blocking key inflammatory signaling pathways, such as the NF-κB pathway.[4]

-

Antioxidant Activity: Many neurodegenerative disorders involve significant oxidative stress.[5] Plant-derived compounds, particularly flavonoids and alkaloids, can scavenge reactive oxygen species (ROS), enhance the expression of endogenous antioxidant enzymes (e.g., SOD, CAT), and activate the Nrf2/ARE antioxidant response system.[2][3][5]

-

Modulation of Apoptotic Pathways: These compounds can protect neurons from programmed cell death (apoptosis) by modulating the expression of pro- and anti-apoptotic proteins and inhibiting caspase cascades.[6]

-

Inhibition of Protein Aggregation: In the context of Alzheimer's disease, some compounds interfere with the formation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, which are hallmarks of the disease.[7][8]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a representative compound, "this compound-Compound A," to illustrate standard metrics used in neuroprotection assays.

Table 1: In Vitro Neuroprotective Efficacy of this compound-Compound A

| Assay Type | Cell Line | Challenge | Metric | Result |

| Cell Viability | SH-SY5Y | H₂O₂ (100 µM) | EC₅₀ | 12.5 µM |

| Neurite Outgrowth | PC12 | NGF-Stimulated | % Increase | 45% at 10 µM |

| Anti-inflammatory | BV2 Microglia | LPS (1 µg/mL) | IC₅₀ (NO Production) | 8.2 µM |

| Antioxidant Capacity | Cell-free | DPPH Assay | IC₅₀ | 25.7 µM |

| Aβ Aggregation | ThT Assay | Aβ₁₋₄₂ (10 µM) | % Inhibition | 68% at 20 µM |

Table 2: In Vivo Efficacy of this compound-Compound A in a Mouse Model of Cerebral Ischemia

| Animal Model | Treatment | Dosage | Outcome Measure | Result |

| MCAO Mouse | This compound-Compound A | 10 mg/kg | Infarct Volume Reduction | 38% |

| MCAO Mouse | This compound-Compound A | 10 mg/kg | Neurological Deficit Score | 55% Improvement |

| APP/PS1 Mouse | This compound-Compound A | 20 mg/kg/day | Plaque Load Reduction | 29% |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments.

Cell Viability (MTT Assay)

-

Cell Culture: Human neuroblastoma cells (SH-SY5Y) are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ incubator.

-

Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

-

Treatment: Cells are pre-treated with various concentrations of this compound-Compound A (1-50 µM) for 2 hours.

-

Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to a final concentration of 100 µM to all wells except the control group, and cells are incubated for another 24 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Measurement: Absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

-

Animals: Adult male C57BL/6 mice (22-25 g) are used.

-

Anesthesia: Mice are anesthetized with isoflurane (2% for induction, 1.5% for maintenance).

-

Occlusion: A 6-0 nylon monofilament with a silicone-coated tip is inserted into the external carotid artery and advanced to occlude the origin of the middle cerebral artery.

-

Treatment: this compound-Compound A (10 mg/kg) or vehicle (saline) is administered via intraperitoneal (i.p.) injection immediately after reperfusion.

-

Reperfusion: After 60 minutes of occlusion, the filament is withdrawn to allow reperfusion.

-

Evaluation: After 24 hours, neurological deficits are scored on a 5-point scale. The brains are then harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

Visualization of Pathways and Workflows

Diagrams created using Graphviz provide clear visual representations of complex biological processes and experimental designs.

Caption: this compound compound's dual mechanism of action.

Caption: Workflow for the in vitro cell viability assay.

References

- 1. Unveiling the Potential Neuroprotective Effect of Bioactive Compounds from Plants with Sedative and Mood-Modulating Properties: Innovative Approaches for the Prevention of Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Neuroprotective Potentiality of Flavonoids on Alzheimer’s Disease [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Drug Development for Alzheimer's Disease: Recent Progress [en-journal.org]

- 8. Recent Advances in Drug Development for Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Anticancer Activity Screening of Veratrum album Isolates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the screening and evaluation of anticancer activities of compounds isolated from Veratrum album (White Hellebore). The focus is on the potent steroidal alkaloids that have demonstrated significant cytotoxic and pathway-specific inhibitory effects on various cancer cell lines. This document outlines the core mechanisms of action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways and experimental workflows.

Introduction to Veratrum album Alkaloids in Oncology

The genus Veratrum is a source of over 50 steroidal alkaloids, several of which have garnered interest for their medicinal and therapeutic properties, including anticancer effects.[1][2] The primary bioactive compounds from Veratrum species with demonstrated anticancer potential include jervine, cyclopamine, and veratramine.[3][4][5] These alkaloids have been shown to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis.[6][7][8]

Core Anticancer Mechanisms of Action

The anticancer activity of Veratrum album isolates is primarily attributed to their ability to modulate critical cellular signaling pathways. The most prominent of these is the Hedgehog (Hh) signaling pathway, which is aberrantly activated in numerous cancers.[4][8][9][10]

2.1. Inhibition of the Hedgehog Signaling Pathway

The Hedgehog pathway is essential for embryonic development, and its dysregulation in adults can lead to the development and progression of cancers such as basal cell carcinoma, medulloblastoma, and cancers of the prostate, pancreas, and lung.[1][9][10]

-

Cyclopamine and Jervine as Smoothened (Smo) Antagonists: Cyclopamine is a well-characterized inhibitor of the Hh pathway that acts by directly binding to and antagonizing Smoothened (Smo), a key signal transducer in this pathway.[9][10] In the absence of the Hh ligand, the Patched (PTCH) receptor inhibits Smo. Upon Hh binding to PTCH, this inhibition is relieved, allowing Smo to activate the GLI family of transcription factors, which in turn promote the expression of genes involved in cell proliferation and survival.[9] Cyclopamine's binding to Smo prevents this activation cascade.[9] Jervine also functions as an inhibitor of the Hedgehog pathway, contributing to its anticancer effects.[3][4][6]

2.2. Induction of Apoptosis and Autophagy

Veratrum alkaloids induce programmed cell death in cancer cells through various mechanisms:

-

Apoptosis: Cyclopamine has been shown to induce apoptosis in non-small-cell lung cancer (NSCLC) and breast cancer cells.[7][8] This is often accompanied by an increase in reactive oxygen species (ROS) generation and disruption of mitochondrial function.[6][7] Jervine induces apoptosis in nasopharyngeal carcinoma cells through the activation of Caspase-3 and the release of cytochrome c from mitochondria.[6]

-

Autophagic Cell Death: Veratramine has been observed to suppress liver cancer cell growth by inducing autophagic cell death via the blockade of the PI3K/Akt/mTOR signaling pathway.[3] Jervine can also trigger autophagy by blocking the AKT/mTOR pathway and increasing AMPK signaling.[6]

2.3. Cell Cycle Arrest

Cyclopamine has been demonstrated to cause cell cycle arrest at the G1 phase in human breast cancer cells, thereby inhibiting their proliferation.[8] Similarly, jervine treatment can lead to G2/M phase cell cycle arrest in nasopharyngeal carcinoma cells.[6]

Quantitative Data on Anticancer Activity

The following tables summarize the quantitative data on the anticancer effects of key Veratrum album isolates on various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Veratrum Alkaloids

| Compound | Cancer Cell Line | Assay | Result | Reference |

| Jervine | Nasopharyngeal Carcinoma (NPC) | Proliferation Assay | Marked reduction in a dose- and time-dependent manner | [6] |

| Cyclopamine | Pancreatic Cancer (PANC-1) | Tumor Growth Inhibition (in vivo) | 40.64% inhibition at 5.0 mg/kg | [11] |

| Cyclopamine | Pancreatic Cancer (PANC-1) | Tumor Growth Inhibition (in vivo) | 44.37% inhibition at 15.0 mg/kg | [11] |

| Cyclopamine | Pancreatic Cancer (PANC-1) | Tumor Growth Inhibition (in vivo) | 46.77% inhibition at 50.0 mg/kg | [11] |

| Cyclopamine | Breast Cancer (MCF-7) | Cell Cycle Analysis | Significant increase in G1 phase cell population | [8] |

| Cyclopamine | Breast Cancer (MDA-MB-231) | Cell Cycle Analysis | Significant increase in G1 phase cell population | [8] |

| Veratramine | Liver Cancer (HepG2) | Cell Growth Assay | Efficiently suppressed cell growth | [3] |

Table 2: Effects of Veratrum Alkaloids on Apoptosis and Cell Cycle

| Compound | Cancer Cell Line | Effect | Observation | Reference |

| Jervine | Nasopharyngeal Carcinoma (NPC) | Apoptosis Induction | Improved Caspase-3 activation, Cytochrome-c release | [6] |

| Jervine | Nasopharyngeal Carcinoma (NPC) | Cell Cycle Arrest | Significant enhancement of G2/M phase arrest | [6] |

| Cyclopamine | Non-Small-Cell Lung Cancer (NSCLC) | Apoptosis Induction | Confirmed by Annexin V and Propidium Iodide staining | [7] |

| Cyclopamine | Breast Cancer (MCF-7 & MDA-MB-231) | Cell Cycle Arrest | Robust G1 cell cycle arrest | [8] |

| Veratramine | Liver Cancer (HepG2) | Autophagic Cell Death | Induced through blocking the PI3K/Akt/mTOR pathway | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the anticancer activity of Veratrum isolates.

4.1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the isolated compounds on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, PANC-1) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the Veratrum isolate (e.g., jervine, cyclopamine) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

4.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This method is used to quantify the percentage of apoptotic and necrotic cells following treatment.

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the Veratrum alkaloid for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

4.3. Western Blot Analysis

This technique is used to detect changes in the expression levels of proteins involved in signaling pathways.

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-SMO, anti-GLI1, anti-Akt, anti-mTOR, anti-Caspase-3, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Pathways and Workflows

5.1. Signaling Pathways

Caption: Inhibition of the Hedgehog signaling pathway by Veratrum alkaloids.

References

- 1. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Veratrum album - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Jervine exhibits anticancer effects on nasopharyngeal carcinoma through promoting autophagic apoptosis via the blockage of Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclopamine tartrate, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclopamine is a novel Hedgehog signaling inhibitor with significant anti-proliferative, anti-invasive and anti-estrogenic potency in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. The Hedgehog inhibitor cyclopamine antagonizes chemoresistance of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor and antiplatelet activity of alkaloids from veratrum dahuricum - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Preparation and Fractionation of Veratrum album Extract

Introduction

Veratrum album, commonly known as white hellebore, is a plant species recognized for its rich content of potent steroidal alkaloids.[1] These compounds, including protoveratrine, jervine, and cyclopamine, exhibit significant biological activities.[1][2] Notably, certain Veratrum alkaloids are known modulators of critical cellular pathways, such as the Hedgehog signaling pathway, making them valuable tools for research in developmental biology and oncology.[3][4] Other alkaloids from this plant are neurotoxins that act on voltage-gated sodium channels, rendering them useful for neuroscience research.[1]

These application notes provide detailed protocols for the extraction of total alkaloids from V. album rhizomes and their subsequent fractionation using column chromatography. The methods described are based on established acid-base extraction principles and chromatographic separation techniques.[5]

Experimental Protocols

Protocol 1: Acid-Base Extraction of Total Alkaloids

This protocol details a robust method for the initial extraction and partial purification of the total alkaloid content from dried Veratrum album rhizomes.

Materials and Reagents:

-

Dried and powdered rhizomes of Veratrum album

-

5% Tartaric acid solution (or 0.5M Hydrochloric acid, adjust to pH 2.5-3.5)

-

Diethyl ether

-

Ammonium hydroxide solution (or Sodium Carbonate)

-

Chloroform

-

Anhydrous sodium sulfate

-

Filter paper (Whatman No. 1 or equivalent)

-

Separatory funnels

-

Beakers and flasks

-

Rotary evaporator

-

pH meter or pH indicator strips

Methodology:

-

Acidic Maceration:

-

Weigh 100 g of dried, powdered V. album rhizomes and place into a 1 L Erlenmeyer flask.

-

Add 500 mL of 5% tartaric acid solution to the flask.

-

Seal the flask and macerate the mixture for 2 hours at room temperature with continuous stirring.

-

Filter the mixture through filter paper to separate the acidic extract from the plant material (marc).

-

Repeat the maceration of the marc two more times with fresh acidic solution to ensure exhaustive extraction.[5] Combine all acidic extracts.

-

-

Defatting the Extract:

-

Transfer the combined acidic extract to a large separatory funnel.

-

Add 200 mL of diethyl ether and shake vigorously for 2-3 minutes. Allow the layers to separate.

-

Drain the lower aqueous layer into a clean flask. Discard the upper ether layer, which contains lipids and other non-alkaloidal impurities.[5]

-

Repeat this washing step two more times.

-

-

Alkaloid Precipitation:

-

Cool the washed aqueous extract in an ice bath.

-

Slowly add ammonium hydroxide solution while stirring until the pH of the solution reaches approximately 10.[5] A precipitate of free alkaloids will form.

-

-

Solvent Extraction of Free Alkaloids:

-

Transfer the alkaline slurry to a large separatory funnel.

-

Add 200 mL of chloroform and shake vigorously to extract the precipitated alkaloids.[5]

-

Allow the layers to separate and drain the lower chloroform layer into a clean flask.

-

Repeat the extraction of the aqueous layer with fresh chloroform three more times to ensure complete transfer of alkaloids.[5]

-

-

Drying and Concentration:

-

Combine all chloroform extracts.

-

Add anhydrous sodium sulfate to the combined extract to remove any residual water.

-

Filter the dried chloroform extract.

-

Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure to obtain the crude total alkaloid mixture.[5]

-

Record the final weight of the crude extract to calculate the yield.

-

Protocol 2: Fractionation by Silica Gel Column Chromatography

This protocol describes the separation of the crude alkaloid extract into fractions based on polarity.

Materials and Reagents:

-

Crude total alkaloid extract (from Protocol 1)

-

Silica gel (60-120 mesh) for column chromatography

-

Petroleum ether

-

Ethyl acetate

-

Methanol

-

Glass chromatography column

-

Cotton wool

-

Fraction collection tubes

-

Thin-Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber and visualization reagents (e.g., UV lamp, Dragendorff's reagent)

Methodology:

-

Column Packing:

-

Prepare a slurry of silica gel in petroleum ether.

-

Plug the bottom of the chromatography column with cotton wool.

-

Pour the silica gel slurry into the column and allow it to pack uniformly without air bubbles. Drain the excess solvent until the solvent level is just above the silica surface.

-

-

Sample Loading:

-

Elution and Fraction Collection:

-

Begin elution with a non-polar solvent such as 100% petroleum ether.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate, and subsequently methanol, in the petroleum ether.[5] A suggested gradient could be:

-

100% Petroleum Ether

-

95:5 Petroleum Ether : Ethyl Acetate

-

90:10 Petroleum Ether : Ethyl Acetate (and so on)

-

Ethyl Acetate : Methanol gradients if required for highly polar compounds.

-

-

Collect the eluate in fractions of a fixed volume (e.g., 20 mL) in separate tubes.[5]

-

-

Monitoring by TLC:

-

Monitor the separation by spotting small aliquots of the collected fractions onto TLC plates.[5]

-

Develop the TLC plates in an appropriate solvent system.

-

Visualize the spots under a UV lamp or by staining with an appropriate reagent.

-

Combine fractions that show similar TLC profiles.

-

-

Solvent Evaporation:

Data Presentation

The yield and composition of alkaloids from Veratrum album can vary significantly based on the plant's origin, part used, and time of harvest.[5][6] The following table provides representative data for yields and alkaloid content.

| Plant Material/Fraction | Parameter | Value Range | Analytical Method |

| Dried Rhizomes | Total Alkaloid Content | ~2% (of dry weight) | Gravimetric |

| Crude Alkaloid Extract | Yield from 100g Rhizomes | 1.8 - 2.2 g | Gravimetric |

| Rhizomes | Protoveratrine A | 0.5 - 2.5 mg/g | HPLC-MS/MS[5][6] |

| Rhizomes | Jervine | 0.2 - 1.0 mg/g | HPLC-MS/MS |

| Rhizomes | Veratridine | 0.1 - 0.8 mg/g | HPLC-MS/MS[5] |

| Fraction 1 (Non-polar) | Yield | Variable | Gravimetric |

| Fraction 2 (Intermediate) | Jervine Purity | Variable (e.g., 60-80%) | HPLC |

| Fraction 3 (Polar) | Protoveratrine A Purity | Variable (e.g., 50-70%) | HPLC |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the preparation and fractionation of the Veratrum album extract.

Caption: Workflow for V. album alkaloid extraction and fractionation.

Hedgehog Signaling Pathway Inhibition

Veratrum alkaloids, such as cyclopamine, are potent inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (SMO) protein.

Caption: Inhibition of the Hedgehog signaling pathway by V. album alkaloids.

References

Application Note: Analysis of Veralba (Veratrum Alkaloids) by HPLC

An in-depth guide to the analysis of Veralba (Veratrum alkaloids) utilizing High-Performance Liquid Chromatography (HPLC) is presented here for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for the accurate quantification and identification of key steroidal alkaloids derived from Veratrum species.

High-Performance Liquid Chromatography (HPLC) is a precise and sensitive technique for the analysis of this compound, a term referring to the complex mixture of steroidal alkaloids found in plants of the Veratrum genus. These compounds, including jervine, protoveratrine A, protoveratrine B, and cyclopamine, are of significant interest for their toxicological properties and potential pharmaceutical applications, particularly in cardiology and oncology.[1] Reversed-phase HPLC (RP-HPLC) is the most common approach, separating these alkaloids based on their hydrophobicity.

This application note details validated methods for the qualitative and quantitative analysis of this compound alkaloids in various matrices, including plant material, biological fluids, and pharmaceutical formulations.[2][3]

Principle of Separation

This compound alkaloids are separated using a reversed-phase C18 or C8 column. The stationary phase is nonpolar, while the mobile phase is a polar mixture, typically consisting of an aqueous buffer (like phosphate buffer or formic acid in water) and an organic modifier (such as acetonitrile or methanol).[4][5] The alkaloids are separated based on their differential partitioning between the stationary and mobile phases. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. Detection is commonly achieved using Diode-Array Detection (DAD) or Mass Spectrometry (MS) for enhanced sensitivity and specificity.[2]

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the target alkaloids.

-

Plant Material (Veratrum species):

-

Biological Samples (Serum, Breast Milk):

-

Pharmaceutical Formulations (e.g., Veratrum Aqua):

-

Samples may require simple dilution with the mobile phase before analysis.[2]

-

Experimental Protocols

Two primary protocols are detailed below, one utilizing HPLC-MS/MS for high-sensitivity multi-alkaloid analysis and another using HPLC-DAD for routine quantitative analysis of specific alkaloids.

Protocol 1: Comprehensive Profiling of this compound Alkaloids by HPLC-MS/MS

This protocol is adapted from methodologies used for the sensitive determination of multiple Veratrum alkaloids in plant and biological samples.[1][6]

1. Materials and Reagents:

-

Reference standards: Jervine, Protoveratrine A, Protoveratrine B, Veratramine, Cevadine, Veratridine.

-

Solvents: HPLC-grade acetonitrile, methanol, and water.

-

Reagents: Formic acid.

-

HPLC Column: C18 column (e.g., Waters Xterra MS C18, 5 μm, 2.1 × 150 mm).[3]

2. Chromatographic Conditions:

-

Mobile Phase: A gradient of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 - 0.6 mL/min.[4]

-

Column Temperature: 40 °C.[3]

-

Detector: Tandem Mass Spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[1]

3. Procedure:

-

Prepare standard solutions of the alkaloids in methanol at various concentrations to create a calibration curve.

-

Prepare samples as described in the "Sample Preparation" section.

-

Set up the HPLC-MS/MS system with the specified chromatographic conditions.

-

Inject the standard solutions, followed by the prepared samples.

-

Identify alkaloids in the samples by comparing their retention times and mass transitions with the reference standards.

-

Quantify the alkaloids using the calibration curve generated from the standard solutions.

Protocol 2: Quantitative Analysis of Jervine by HPLC-DAD

This protocol is based on a method developed for the standardization of Veratrum aqua, focusing on the primary alkaloid, jervine.[2]

1. Materials and Reagents:

-